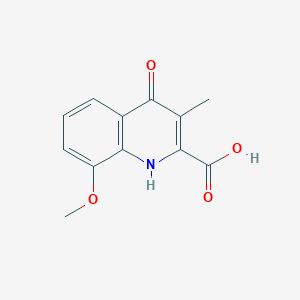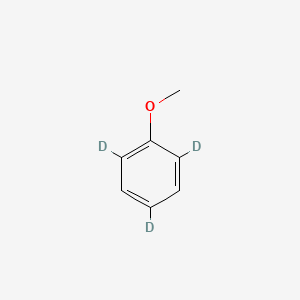
1-Fluoro-4-prop-2-ynyl-benzene
Übersicht
Beschreibung
1-Fluoro-4-prop-2-ynyl-benzene is a chemical compound with the molecular weight of 134.15 . It is also known by its IUPAC name, 1-fluoro-4-(2-propynyl)benzene . The compound is in liquid form .
Synthesis Analysis
A method for synthesizing (prop-2-ynyloxy) benzene derivatives involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The InChI code for 1-Fluoro-4-prop-2-ynyl-benzene is 1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 .Chemical Reactions Analysis
The reaction of 1-fluoro-2,4-dinitrobenzene with fluoride by hydroxide ion has been studied in water in oil (W/O) microemulsion media . A mechanism to rationalize the kinetic results is proposed .Physical And Chemical Properties Analysis
1-Fluoro-4-prop-2-ynyl-benzene is a liquid . It has a molecular weight of 134.15 and an InChI code of 1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Herbicidal Activity
1-Fluoro-4-prop-2-ynyl-benzene exhibits intriguing molecular structures and herbicidal activities. Its isomeric compounds demonstrate diverse conformations and distances between atoms, impacting their molecular interactions and properties. For instance, certain conformations like the half-chair or boat conformations significantly influence the molecular properties. These structural variations have been linked to varying degrees of herbicidal potency, highlighting the compound's potential in agricultural applications (Li et al., 2005).
Synthesis and Biological Activities
The synthesis and biological activities of 1-Fluoro-4-prop-2-ynyl-benzene derivatives have been explored extensively. These compounds are synthesized using multistep procedures starting from specific phenols. Some derivatives have shown significant herbicidal activity, comparable to commercial herbicides. Their safety to certain crops and their effectiveness against specific weeds have been demonstrated, suggesting potential utility in crop protection and weed management (Huang et al., 2005).
Photophysical Processes
The photophysical processes of fluoro-substituted benzene derivatives, including 1-Fluoro-4-prop-2-ynyl-benzene, have been studied in various states. These studies reveal crucial insights into their fluorescence yields and radiative lifetimes, important for understanding their behavior in light-induced reactions. Such properties are essential in developing materials for optoelectronic applications and in understanding the fundamental aspects of photochemistry (Al-ani, 1973).
Solubility in Organic Solvents
The solubility of 1-Fluoro-4-(methylsulfonyl)benzene, a closely related compound, in various organic solvents has been investigated. Understanding the solubility behavior of such compounds is essential for their application in various chemical processes and formulations. Such data are valuable in the design and optimization of chemical processes where solubility plays a critical role (Qian et al., 2014).
Synthesis of Green Fluorophores
1-Fluoro-4-prop-2-ynyl-benzene derivatives have been utilized in the synthesis of green fluorophores, indicating their potential in the development of novel luminescent materials. These fluorophores have shown high emission, photostability, and independence from solvents and pH levels, making them attractive for imaging applications and display technologies (Beppu et al., 2015).
Wirkmechanismus
The nucleophilic aromatic substitution (SAr) reaction of fluoride by hydroxide ion in 1-fluoro-2,4-dinitrobenzene has been studied . This reaction is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-fluoro-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLOPARWUOGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441642 | |
| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70090-68-5 | |
| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



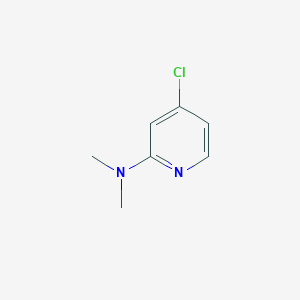
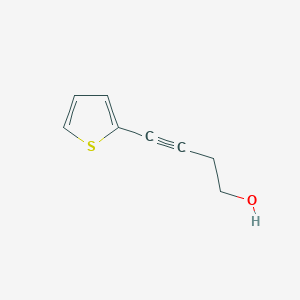
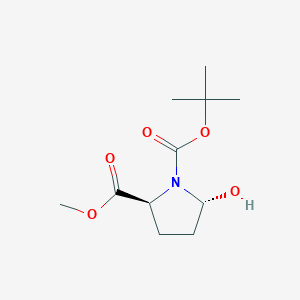

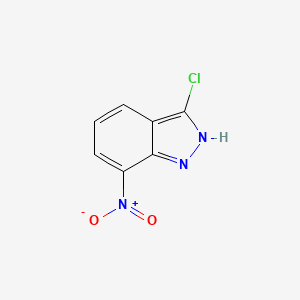
![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
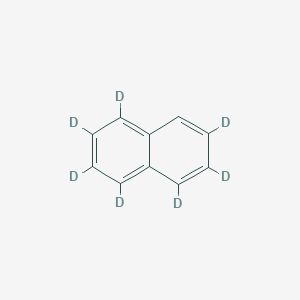
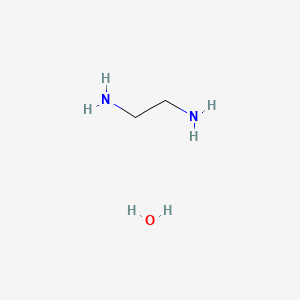
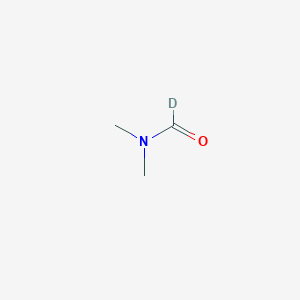
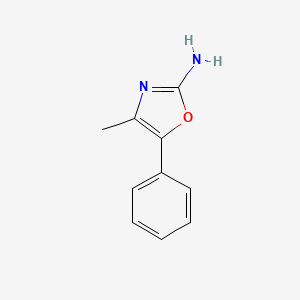
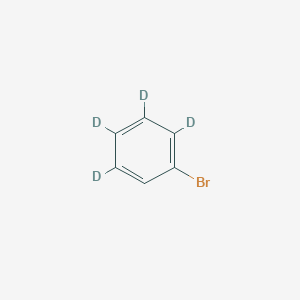
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
